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molecular formula C13H9NO3 B109985 4-Nitrobenzophenone CAS No. 1144-74-7

4-Nitrobenzophenone

Cat. No. B109985
M. Wt: 227.21 g/mol
InChI Key: ZYMCBJWUWHHVRX-UHFFFAOYSA-N
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Patent
US04352942

Procedure details

A total of 55.7 grams of p-nitrobenzoyl chloride was dissolved in 225 milliliters of benzene and, while stirring, 65 grams of anhydrous aluminum chloride was added thereto over a period of 40 minutes, all of which was done under a nitrogen atmosphere. After addition was completed, the mixture was stirred for 30 minutes on a steam bath and then poured over ice. Extraction of the resulting product with methylene chloride, followed by washing the organic layer with water, drying with anhydrous magnesium sulfate and filtering, resulted in the recovery of 62.2 grams of p-nitrobenzophenone.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](=[O:9])[C:4]2[CH:12]=[CH:11][CH:7]=[CH:6][CH:5]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
55.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
225 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes on a steam bath
Duration
30 min
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
Extraction of the resulting product with methylene chloride
WASH
Type
WASH
Details
by washing the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62.2 g
YIELD: CALCULATEDPERCENTYIELD 182.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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